NPD4928

Ferroptosis Cancer Biology Drug Discovery

Ferroptosis researchers often face inconsistent results when substituting FSP1 inhibitors. NPD4928 is specifically validated for synergistic co-treatment with GPX4 inhibitors (e.g., RSL3), with quantitative IC50 data across multiple cancer cell lines (PC3: 105 nM, MKN74: 95 nM, DU145: 103 nM, MIA PaCa-2: 140 nM, A549: 155 nM). • Target-validated FSP1 binder confirmed via cell-free NADH consumption assay. • Ready-to-use stock available with guaranteed purity and batch-to-batch consistency. • Fast global delivery ensures uninterrupted research timelines.

Molecular Formula C29H32N2O6
Molecular Weight 504.6 g/mol
Cat. No. B14755025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPD4928
Molecular FormulaC29H32N2O6
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCC4=CNC5=C4C=C(C=C5)OC)(C)C)C
InChIInChI=1S/C29H32N2O6/c1-16-17(2)28(33)36-27-20-8-10-29(3,4)37-23(20)13-24(26(16)27)35-15-25(32)30-11-9-18-14-31-22-7-6-19(34-5)12-21(18)22/h6-7,12-14,31H,8-11,15H2,1-5H3,(H,30,32)
InChIKeyZDCXTKTVNQLRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPD4928: Targeted FSP1 Inhibition


NPD4928 is a synthetic small-molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1) [1]. It was identified through a phenotypic screen aimed at discovering compounds that potentiate the cytotoxicity of GPX4 inhibitors [1]. The compound directly binds to FSP1 and inhibits its enzymatic activity [2]. NPD4928 has the molecular formula C29H32N2O6 and a molecular weight of 504.58 g/mol .

Designed for FSP1-dependent ferroptosis research
Synergistic co-treatment screening with GPX4 inhibitors
Target engagement confirmed for on-target interpretation

NPD4928 Specificity Over Generic Inhibitors


While multiple FSP1 inhibitors exist, they cannot be generically substituted for NPD4928 due to significant differences in potency, mechanism, and, critically, their interaction with other ferroptosis regulators [1]. FSP1 and GPX4 are two independent, parallel pathways that suppress ferroptosis [2]. NPD4928 was specifically identified in a co-treatment screen with the GPX4 inhibitor RSL3, demonstrating its unique ability to act synergistically in this context [3]. Other FSP1 inhibitors, such as iFSP1, have different potency profiles and have not been characterized for this specific synergy, leading to unpredictable results if used as a simple drop-in replacement [1].

Mechanistic synergy not guaranteed
Identified through GPX4 inhibitor co-treatment screen; other FSP1 inhibitors may lack this context-specific synergy.
Potency and assay context may differ
Cross-study comparisons suggest variable IC50 ranges; direct substitution may shift cellular response profiles.
GPX4 pathway interaction unknown
Parallel pathway inhibition dependence not assessed for generic FSP1 inhibitors; co-treatment outcomes may not transfer.

NPD4928 Quantitative Evidence


Cytotoxicity with GPX4 Inhibitor RSL3

NPD4928, in combination with the GPX4 inhibitor RSL3, induces potent cytotoxicity in a range of cancer cell lines, with IC50 values in the low nanomolar range [1]. This demonstrates its potent, synergistic activity, in contrast to its minimal effect as a single agent [1].

Cytotoxicity + RSL3
Head-to-head
IC50 95–155 nM with RSL3 vs. >30 µM alone in tested lines
Supports co-treatment assay context
Cell viability in PC3, MKN74, DU145, MIA PaCa-2, A549
Ferroptosis Cancer Biology Drug Discovery

Potency vs. Other FSP1 Inhibitors

NPD4928's potency against the FSP1 enzyme can be compared to other known inhibitors like iFSP1. While direct head-to-head data in the same assay is not available, cross-study comparison of IC50 values suggests NPD4928 is a potent FSP1 inhibitor [REFS-1, REFS-2].

Potency vs. iFSP1
Reported
Comparable cellular potency to iFSP1 (IC50 ~103 nM reported)
Context-dependent potency review
Assay conditions differ; cross-study comparison
Enzyme Inhibition FSP1 Biochemical Assay

FSP1 Target Engagement Validation

NPD4928's direct binding to its target, FSP1, is confirmed through orthogonal biophysical methods [1]. This level of target validation is crucial for interpreting phenotypic results.

Target engagement
Method context
CETSA thermal shift & compound pull-down
Supports on-target interpretation
Direct FSP1 binding in cancer cell lysates
Target Engagement FSP1 Cellular Thermal Shift Assay

NPD4928 Research Applications


Ferroptosis & FSP1 Mechanistic Studies

NPD4928 is an ideal tool compound for dissecting the role of FSP1 in ferroptosis. Its confirmed target engagement makes it suitable for studies aiming to understand FSP1-dependent resistance mechanisms in cancer cells, particularly in contexts where GPX4 inhibition is insufficient [1].

Synergistic Combination with GPX4 Inhibitors

The primary application for NPD4928 is in combination with GPX4 inhibitors like RSL3. The quantitative IC50 data in various cell lines provides a validated framework for designing co-treatment experiments to study the induction of ferroptosis in cancers that are otherwise resistant to single-agent GPX4 inhibition [1].

FSP1 Expression & Dependency Profiling

NPD4928 can be used as a chemical probe to functionally validate the dependency of cancer cell lines on FSP1. By assessing cell viability in the presence of NPD4928 (either alone or in combination), researchers can stratify cell lines based on their reliance on the FSP1-CoQ10 axis for ferroptosis suppression [2].

Application
Selection Property
Validation Focus
FSP1-dependent ferroptosis research
Target engagement confirmation
Co-treatment synergy screening
GPX4 inhibitor combination studies
Co-treatment screening context
Cell viability endpoints in cancer models
FSP1 expression & dependency profiling
Chemical probe tool
FSP1 dependency validation in cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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